molecular formula C6H7N3O2 B2934139 3-(Hydroxymethyl)pyrazine-2-carboxamide CAS No. 40108-00-7

3-(Hydroxymethyl)pyrazine-2-carboxamide

Cat. No. B2934139
CAS RN: 40108-00-7
M. Wt: 153.141
InChI Key: PRRQGZKLTICSLN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)pyrazine-2-carboxamide consists of a pyrazine ring with a hydroxymethyl group attached at the 3-position and a carboxamide group attached at the 2-position .


Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, produce pyrazine-2-carboxamides . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)pyrazine-2-carboxamide is a powder with a melting point of 156-158°C . Its density is predicted to be 1.412 g/cm3 . The boiling point is not specified .

Scientific Research Applications

Antimicrobial Activity

3-(Hydroxymethyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity . The compounds were tested for their antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino- N - (2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

Antifungal Activity

These compounds have shown significant antifungal activity, mainly against Trichophyton interdigitale and Candida albicans . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

In addition to their antimicrobial properties, these compounds have also been tested for their antiviral activity . This suggests potential applications in the development of antiviral therapies.

Cytotoxicity

The cytotoxicity of these compounds has been evaluated in the HepG2 cancer cell line . This suggests potential applications in cancer research and the development of new anticancer drugs.

Inhibition of Photosynthetic Electron Transport

The compounds have shown the ability to inhibit photosystem 2 photosynthetic electron transport (PET) in spinach chloroplasts . This activity was strongly connected with the lipophilicity of the compounds .

Drug Development

The pyrazine moiety is an important part of many clinically used drugs, including anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents, and offers many possibilities in drug development .

Safety and Hazards

The safety information for 3-(Hydroxymethyl)pyrazine-2-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-(hydroxymethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQGZKLTICSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)pyrazine-2-carboxamide

CAS RN

40108-00-7
Record name 3-(hydroxymethyl)pyrazine-2-carboxamide
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